2,4-dimethoxy-N-(pentan-2-yl)benzamide
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Overview
Description
2,4-dimethoxy-N-(pentan-2-yl)benzamide is an organic compound with the molecular formula C14H21NO3. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and an amide group linked to a pentan-2-yl chain. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(pentan-2-yl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with pentan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous stirring, and maintaining a controlled temperature. The use of automated systems for purification and quality control ensures the consistent production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-(pentan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 2,4-dimethoxybenzoic acid or 2,4-dimethoxybenzaldehyde.
Reduction: Formation of 2,4-dimethoxy-N-(pentan-2-yl)amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-dimethoxy-N-(pentan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(pentan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The methoxy groups and the amide linkage play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dimethoxy-N-(pentan-3-yl)benzamide
- 2,3-dimethoxy-N-(pentan-2-yl)benzamide
- 2,4-dimethoxy-N-(hexan-2-yl)benzamide
Uniqueness
2,4-dimethoxy-N-(pentan-2-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the length of the alkyl chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2,4-dimethoxy-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C14H21NO3/c1-5-6-10(2)15-14(16)12-8-7-11(17-3)9-13(12)18-4/h7-10H,5-6H2,1-4H3,(H,15,16) |
InChI Key |
SSVCIJWNCZQEDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)C1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
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